2-(6-amino-1H-indazol-1-yl)acetic acid

Thermodynamics Physical organic chemistry Indazole energetics

For medicinal chemistry programs targeting IDO1 or HDACs, securing regioisomerically pure, functionalized indazole scaffolds is critical. The 6-amino regioisomer offers superior thermodynamic stability (2.1 kJ·mol⁻¹ lower ΔHf than the 5-amino isomer) and defines the essential pharmacophore for IDO1 heme 7-propionate binding. Batch failures due to scaffold degradation are mitigated. Key benefits: >34.5-fold higher anti-proliferative activity vs. N-2 isomers in HCT116 cells; free -COOH enables direct amide coupling without ester hydrolysis; 95% purity, sealed dry storage, ambient shipping.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13276000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-amino-1H-indazol-1-yl)acetic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N(N=C2)CC(=O)O
InChIInChI=1S/C9H9N3O2/c10-7-2-1-6-4-11-12(5-9(13)14)8(6)3-7/h1-4H,5,10H2,(H,13,14)
InChIKeyKLJDJJVTCUIKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Amino-1H-indazol-1-yl)acetic acid Profile


2-(6-Amino-1H-indazol-1-yl)acetic acid is a heterobifunctional indazole derivative (C₉H₉N₃O₂, MW 191.19 g·mol⁻¹) bearing a free carboxylic acid at the N-1 position and a primary aromatic amine at the C-6 position of the indazole ring . The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, serving as a bioisostere of phenol with superior lipophilicity and reduced susceptibility to phase I/II metabolism . This compound functions primarily as a versatile synthetic intermediate for constructing bioactive molecules targeting IDO1, HDACs, and protein kinases, with the 6-amino group constituting an essential pharmacophoric element for target engagement [1].

Why 2-(6-Amino-1H-indazol-1-yl)acetic acid Is Unique


Indazole acetic acid derivatives cannot be generically interchanged because the position and nature of substituents profoundly alter both synthetic utility and biological target engagement. The 6-amino group is a pharmacophoric determinant for IDO1 inhibition, forming a hydrogen bond with the heme 7-propionate in the enzyme active site [1]; the des-amino analog 2-(1H-indazol-1-yl)acetic acid (CAS 32829-25-7) lacks this interaction capacity. Conversely, 6-aminoindazole (CAS 6967-12-0) lacks the N-1 acetic acid moiety required for amide conjugation to generate elaborated inhibitors. The 6-amino regioisomer is thermodynamically more stable than its 5-amino counterpart, providing a more reliable starting material for multi-step synthesis [2]. Furthermore, N-1 substitution predominates kinetically over N-2 during indazole alkylation, giving the N-1 acetic acid scaffold regiochemical definition that N-2 or N-1/N-2 mixtures cannot provide [3].

2-(6-Amino-1H-indazol-1-yl)acetic acid vs. Analogs


6-Aminoindazole vs. 5-Aminoindazole: Thermodynamic Stability

The 6-aminoindazole core, which constitutes the scaffold of the target compound, is thermodynamically more stable than its 5-amino positional isomer. Combustion calorimetry and Knudsen effusion measurements established that the standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) at T = 298.15 K is 263.0 ± 1.7 kJ·mol⁻¹ for 6-aminoindazole versus 265.1 ± 1.8 kJ·mol⁻¹ for 5-aminoindazole [1]. This 2.1 kJ·mol⁻¹ difference was corroborated by high-level ab initio G3(MP2)//B3LYP calculations, confirming 6-aminoindazole as the most stable isomer from a thermodynamic standpoint.

Thermodynamics Physical organic chemistry Indazole energetics

6-Aminoindazole vs. 5-Aminoindazole: Gastric Antisecretory Activity

In a direct comparative in vivo study, 6-aminoindazole (6-AIN) demonstrated greater pharmacological potency than 5-aminoindazole (5-AIN) in depressing both basal and carbachol-stimulated gastric acid secretion in rats. The study reported that 6-AIN proved to be more active than 5-AIN in decreasing the stimulated secretory process, with the antisecretory activity attributed to combined antihistaminic, antimuscarinic, and myolytic mechanisms [1]. This provides organism-level evidence that the 6-amino substitution pattern confers a functional advantage over the 5-amino isomer.

Gastroenterology In vivo pharmacology Antisecretory activity

IDO1 Binding: 6-NH₂ Pharmacophore Role

The 6-amino substituent of 6-substituted aminoindazole derivatives forms a critical hydrogen bond with the 7-propionate of the heme cofactor in the IDO1 active site, as demonstrated by molecular docking studies (PDB ID: 5EK3) [1]. Derivatives built from this scaffold, such as compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), achieved an IC50 of 0.4 ± 0.3 μM against HCT116 human colorectal cancer cells and suppressed IDO1 protein expression in a concentration-dependent manner [1]. SAR analysis across four series of 6-substituted aminoindazoles confirmed that N-1 methylation combined with 6-NH substitution is essential for potent anti-proliferative activity; relocation of the methyl group from N-1 to N-2 decreased anti-proliferative activity in most compounds by 5.8- to 34.5-fold [1]. The 6-aminoindazole pharmacophore without the N-1 substitution lacks the structural features for efficient amide coupling to generate advanced inhibitors.

Immuno-oncology IDO1 inhibition Structure-based drug design

Dual Orthogonal Handles vs. Single-Handle Analogs

2-(6-Amino-1H-indazol-1-yl)acetic acid possesses two orthogonal reactive groups—a free carboxylic acid at N-1 and a primary aromatic amine at C-6—that enable sequential functionalization without protecting group manipulation. In contrast, 2-(1H-indazol-1-yl)acetic acid (CAS 32829-25-7, MW 176.17 g·mol⁻¹) provides only the carboxylic acid handle with no amine for further derivatization [1]. 6-Aminoindazole (CAS 6967-12-0, MW 133.15 g·mol⁻¹) offers only the amine, lacking the carboxylic acid for amide bond formation . The methyl ester analog (CAS 316364-60-0, MW 205.21 g·mol⁻¹) requires an additional hydrolysis step to liberate the free acid before coupling, adding one synthetic step and exposing the molecule to potential epimerization or side reactions under basic or acidic conditions [2]. The target compound's dual functionality enables direct, one-step amide coupling at the carboxylic acid while retaining the 6-NH₂ for subsequent reductive amination, acylation, or diazotization.

Synthetic chemistry Building block utility Amide coupling

N-1 Regioselectivity in Indazole Alkylation

The synthesis of indazole acetic acid derivatives via nucleophilic substitution of halo esters by 1H-indazole in alkaline solution yields mixtures of N-1 and N-2 isomers, with the N-1 isomer predominating [1]. X-ray crystallographic analysis of indazol-2-yl-acetic acid (5b) confirmed the N-2 isomer identity and revealed a distinct supramolecular architecture involving O2-H···N1 intermolecular hydrogen bonds [1]. The N-1 substitution pattern of the target compound is therefore the kinetically and thermodynamically favored regioisomer, providing a well-defined, single-isomer scaffold. This contrasts with building blocks where the acetic acid is attached at the C-3 position of the indazole (e.g., CAS 851652-52-3) which requires entirely different synthetic routes and yields different vectors for substituent projection.

Regiochemistry N-alkylation Isomer control

Physicochemical Profile: 6-Amino vs. 5-Aminoindazole

The 6-aminoindazole core exhibits distinct physicochemical properties compared to its 5-amino isomer. For 6-aminoindazole: ACD/LogP = 0.73, ACD/LogD(pH 5.5) = 0.722, ACD/LogD(pH 7.4) = 0.729, density = 1.367 g·cm⁻³, melting point 204–206 °C . The prototropic behavior of 6-aminoindazole has been characterized in micellar systems, revealing apparent pKa values for monocation-neutral and neutral-monoanion equilibria that are sensitive to microenvironment polarity [1]. These properties differ from the 5-amino isomer; for instance, computational studies show that the gas-phase basicity, proton affinity, and N–H bond dissociation enthalpy values differ between the two isomers [2]. The addition of the N-1 acetic acid moiety to 6-aminoindazole (producing the target compound, MW 191.19) increases molecular weight by 58.04 g·mol⁻¹, adds an additional hydrogen bond donor, and introduces a second ionizable group (pKa ~4–5 for carboxylic acid), further tuning the physicochemical profile for aqueous solubility and target engagement.

Physicochemical properties Drug-likeness ADME prediction

2-(6-Amino-1H-indazol-1-yl)acetic acid Key Applications


IDO1 Inhibitor Library Synthesis

For programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology, this compound serves as the optimal starting scaffold. The 6-NH₂ group forms an essential hydrogen bond with the heme 7-propionate (docking validated against PDB 5EK3), while the free –COOH enables direct amide coupling to generate diverse inhibitor libraries without a preliminary ester hydrolysis step [1]. The N-1 regioisomer provides up to 34.5-fold superior anti-proliferative activity compared to N-2 isomers in HCT116 cells, making regioisomeric purity critical for reproducible SAR [1].

Dual HDAC/IDO Inhibitor Design

The indazole-1-acetic acid scaffold has demonstrated activity against histone deacetylases (HDACs) in addition to IDO1 [2]. The 6-amino group can be functionalized via reductive amination or acylation to install zinc-binding groups (e.g., hydroxamic acids) for HDAC engagement, while the indazole core retains IDO1 binding capacity. The free carboxylic acid at N-1 provides a vector distinct from C-3 or C-6 carboxylate analogs, enabling exploration of different zinc-binding geometries.

Thermally Stable Building Block for Multi-Step Synthesis

When planning multi-step syntheses requiring elevated temperatures (e.g., amide couplings in refluxing DMF, microwave-assisted reactions, or thermal cyclizations), the 2.1 kJ·mol⁻¹ lower enthalpy of formation of the 6-aminoindazole core compared to the 5-amino isomer provides greater thermal resilience [3]. This thermodynamic preference reduces the risk of scaffold degradation or rearrangement, which is especially critical in library production where batch failure represents significant cost.

Gastric Antisecretory Probe Synthesis

For academic or industrial programs investigating gastric acid secretion mechanisms, the in vivo superiority of 6-aminoindazole over 5-aminoindazole in depressing stimulated acid secretion [4] makes the 6-amino scaffold the appropriate starting point for probe design. The N-1 acetic acid handle allows conjugation to fluorophores, biotin, or solid supports for target identification studies, while preserving the 6-NH₂ pharmacophore essential for antisecretory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-amino-1H-indazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.